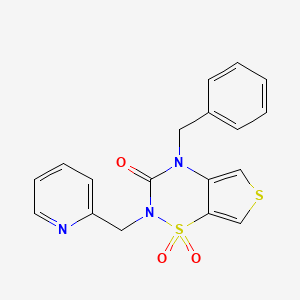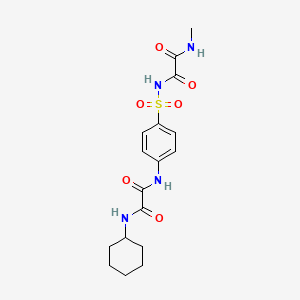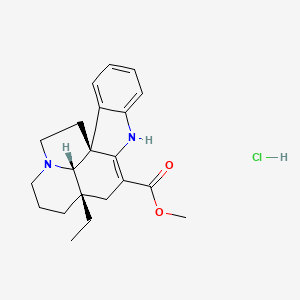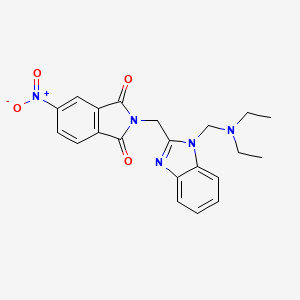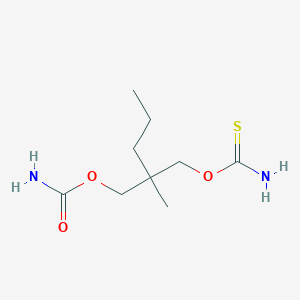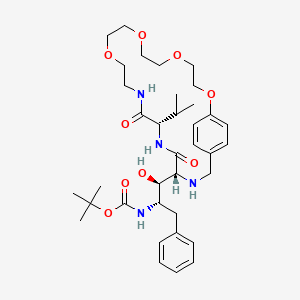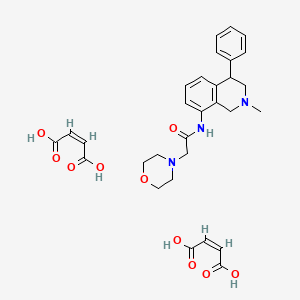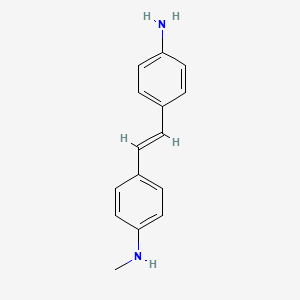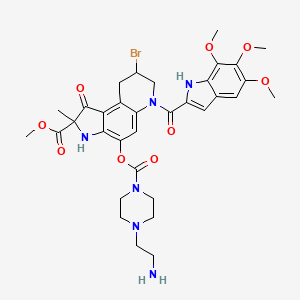
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the pyrroloquinoline core.
Bromination: to introduce the bromine atom.
Amidation: and reactions to attach the piperazinyl and indolyl groups.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and purity. This could involve:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: and reactions, which could modify the oxidation state of the functional groups.
Substitution reactions: , particularly nucleophilic substitutions, due to the presence of halogen atoms.
Hydrolysis: of ester and amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Medicine
In medicine, it could be explored for its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: by binding to the active site.
Interaction with receptors: to modulate signaling pathways.
Interference with DNA or RNA: synthesis in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,2-f)quinoline derivatives: with different substituents.
Indole-based compounds: with similar functional groups.
Piperazine-containing molecules: used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to similar compounds.
Properties
CAS No. |
140447-61-6 |
|---|---|
Molecular Formula |
C33H39BrN6O9 |
Molecular Weight |
743.6 g/mol |
IUPAC Name |
methyl 4-[4-(2-aminoethyl)piperazine-1-carbonyl]oxy-8-bromo-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C33H39BrN6O9/c1-33(31(43)48-5)29(41)24-19-14-18(34)16-40(30(42)20-12-17-13-23(45-2)27(46-3)28(47-4)25(17)36-20)21(19)15-22(26(24)37-33)49-32(44)39-10-8-38(7-6-35)9-11-39/h12-13,15,18,36-37H,6-11,14,16,35H2,1-5H3 |
InChI Key |
UUHQBTFUFXWNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)CCN)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
